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molecular formula C13H14O5 B8369443 Methyl 3-oxobutan-2-yl terephthalate

Methyl 3-oxobutan-2-yl terephthalate

Cat. No. B8369443
M. Wt: 250.25 g/mol
InChI Key: QFFNOMDINVCFBT-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

A mixture of terphthalic acid monomethyl ester (1.0 g, 5 mmol), 3-hydroxy-butane-2-one (0.531 g, 6.8 mmol), 4-dimethylamino pyridine (1.27 g, 10 mmol), pyridine (0.79 g, 10 mmol) and EDCl.HCl (1.6 g, 8 mmol) was stirred in dry DMF (10 mL) over night under nitrogen atmosphere. The reaction mixture was poured into ice cold water and extracted with ethyl acetate (100 mL×2). The combined organic layers were washed with water (50 mL×2) and with brine, then dried over anhydrous sodium sulphate and concentrated. the obtained residue was purified by column chromatography using 3% ethyl acetate in hexane to obtain the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.531 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=1.[OH:14][CH:15]([CH3:19])[C:16](=[O:18])[CH3:17].N1C=CC=CC=1.CCN=C=NCCCN(C)C.Cl.Cl>CN(C)C1C=CN=CC=1.CN(C=O)C>[CH3:19][CH:15]([O:14][C:8](=[O:9])[C:7]1[CH:6]=[CH:5][C:4]([C:3]([O:2][CH3:1])=[O:13])=[CH:12][CH:11]=1)[C:16](=[O:18])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=CC=C(C(=O)O)C=C1)=O
Name
Quantity
0.531 g
Type
reactant
Smiles
OC(C(C)=O)C
Name
Quantity
0.79 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
1.27 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water (50 mL×2) and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)=O)OC(C1=CC=C(C(=O)OC)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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